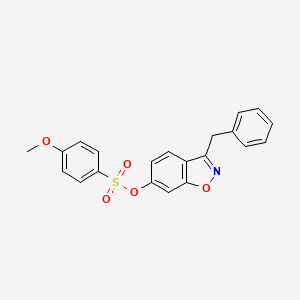![molecular formula C15H21N3O2S2 B11018136 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B11018136.png)
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of thieno[2,3-d]pyrimidines and contains a thieno[2,3-d]pyrimidine core with a methyl ester group.
- Its chemical formula is C₉H₈ClNO₅S₂ , and its molecular weight is 309.75 g/mol .
- The compound is a pale yellow solid with a melting point of 198-200°C .
- It has various synonyms, including XLT-A5 , AKOS 90294 , and Lornoxicam Impurity 24 .
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of other thieno[2,3-d]pyrimidine derivatives.
Biology and Medicine: While direct biological applications are limited, understanding its reactivity and properties contributes to drug discovery and development.
Industry: It may find use in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its unique features lie in the combination of the thieno[2,3-d]pyrimidine core, the hydroxy group, and the chlorine atom.
Similar Compounds: Other thieno[2,3-d]pyrimidines, such as lornoxicam, share structural similarities but differ in substituents and functional groups.
Properties
Molecular Formula |
C15H21N3O2S2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H21N3O2S2/c1-8(2)11-5-10-14(20)17-12(18-15(10)22-11)6-21-7-13(19)16-9(3)4/h5,8-9H,6-7H2,1-4H3,(H,16,19)(H,17,18,20) |
InChI Key |
LVTKZTNXTVKAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Cyclooctylamino)-4-oxobutanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B11018053.png)

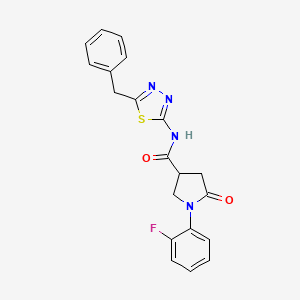
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B11018074.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018078.png)
![2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018079.png)
![methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11018087.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018092.png)
![N-[4-(dibutylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018095.png)
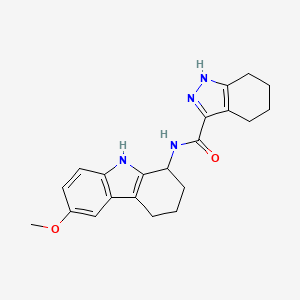
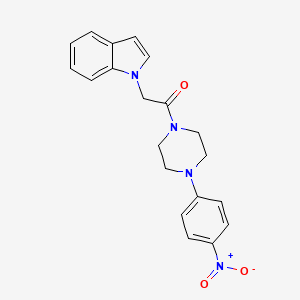
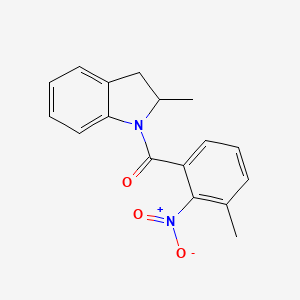
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11018119.png)
